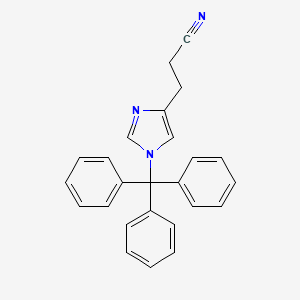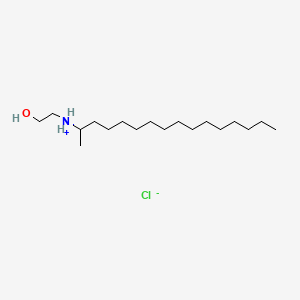
2-((1-Methylpentadecyl)amino)ethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-Methylpentadecyl)amino)ethanol hydrochloride is a chemical compound with the molecular formula C18H39NO·HCl. It is a derivative of ethanolamine, where the amino group is substituted with a 1-methylpentadecyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methylpentadecyl)amino)ethanol hydrochloride typically involves the reaction of 1-methylpentadecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process includes the purification of the final product through crystallization or distillation to achieve high purity levels suitable for various applications.
化学反应分析
Types of Reactions
2-((1-Methylpentadecyl)amino)ethanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethanolamine derivatives.
科学研究应用
2-((1-Methylpentadecyl)amino)ethanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a component of growth media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
作用机制
The mechanism of action of 2-((1-Methylpentadecyl)amino)ethanol hydrochloride is primarily based on its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of different phases. The compound interacts with molecular targets such as cell membranes, enhancing permeability and facilitating the delivery of active compounds.
相似化合物的比较
Similar Compounds
- 2-((1-Methylpentadecyl)amino)ethanol
- 2-((1-Methylpentadecyl)amino)ethylamine
- 2-((1-Methylpentadecyl)amino)propane
Uniqueness
2-((1-Methylpentadecyl)amino)ethanol hydrochloride is unique due to its specific molecular structure, which imparts distinct surfactant properties. Compared to similar compounds, it offers better solubility and stability in aqueous solutions, making it more effective in various applications.
属性
CAS 编号 |
56167-08-9 |
|---|---|
分子式 |
C18H40ClNO |
分子量 |
322.0 g/mol |
IUPAC 名称 |
hexadecan-2-yl(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C18H39NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(2)19-16-17-20;/h18-20H,3-17H2,1-2H3;1H |
InChI 键 |
XOORJCSYBZGFJE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC(C)[NH2+]CCO.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


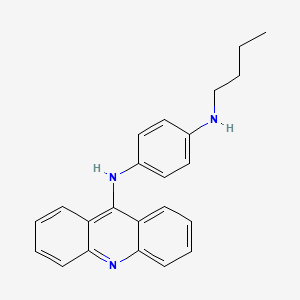
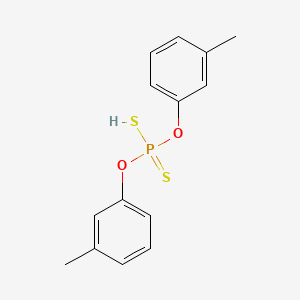


![N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1)](/img/structure/B13765348.png)
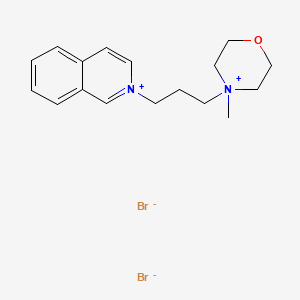

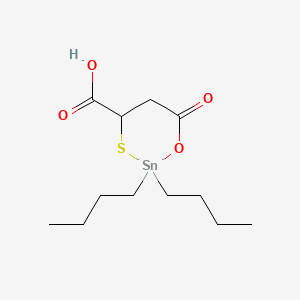
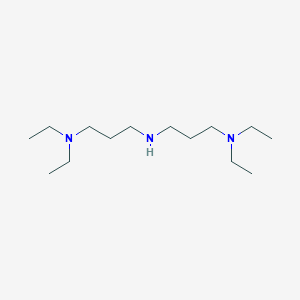

![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
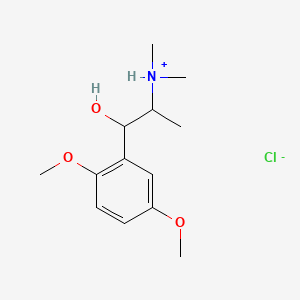
![2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13765394.png)
